

physical and chemical properties of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid

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Compound of Interest

Compound Name: 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid

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An In-depth Technical Guide to 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid**, a key building block in organic synthesis, particularly in the realm of drug discovery and materials science. This document details its structural information, physicochemical properties, and reactivity, with a focus on its application in Suzuki-Miyaura cross-coupling reactions. Furthermore, it outlines experimental protocols for its synthesis, purification, and characterization. The guide also explores the potential biological significance of this class of compounds, specifically as serine protease inhibitors, and includes visualizations of key chemical and biological processes.

Introduction

3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid belongs to the versatile class of arylboronic acids, which are widely utilized as coupling partners in palladium-catalyzed cross-coupling reactions. The strategic placement of the bromo, methoxybenzyloxy, and boronic acid

functionalities on the phenyl ring makes this compound a valuable intermediate for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. The boronic acid moiety serves as a reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds, while the other substituents can be used to modulate the electronic and steric properties of the target molecules.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid** is presented below. It is important to note that while some data is derived from direct sources, other values are estimated based on structurally similar compounds due to the limited availability of specific experimental data for this exact molecule.

Structural Information

Property	Value
IUPAC Name	[3-Bromo-2-[(3-methoxyphenyl)methoxy]phenyl]boronic acid
CAS Number	849052-24-0
Chemical Formula	C ₁₄ H ₁₄ BBrO ₄
Molecular Weight	337.00 g/mol
Chemical Structure	 alt text

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties.

Property	Value	Source/Comment
Melting Point	107-112 °C (estimated)	Based on the melting point of the structurally similar 3-Bromo-2-(3'-bromobenzoyloxy)phenylboronic acid.[1]
Boiling Point	> 300 °C (decomposes, estimated)	Phenylboronic acids typically decompose at high temperatures.
Solubility	Soluble in polar organic solvents (e.g., THF, DMF, methanol, acetone); Poorly soluble in nonpolar organic solvents (e.g., hexanes, carbon tetrachloride) and water.[2][3][4][5]	General solubility profile for phenylboronic acids.
pKa	~8-9 (estimated)	Typical range for arylboronic acids.
Appearance	White to off-white solid (expected)	Common appearance for purified arylboronic acids.

Stability and Storage

Arylboronic acids are generally stable solids but can be susceptible to degradation under certain conditions.

- Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is typically reversible in the presence of water.
- Oxidation: The carbon-boron bond can be susceptible to oxidation.
- Protodeboronation: Cleavage of the carbon-boron bond can occur, particularly in the presence of moisture and certain metals.

For long-term storage, it is recommended to keep **3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid** in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8 °C).

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of arylboronic acids are provided below. These are general procedures that can be adapted for **3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid**.

Synthesis of Arylboronic Acids

A common method for the synthesis of arylboronic acids is the reaction of an aryl Grignard or aryllithium reagent with a trialkyl borate followed by acidic hydrolysis.

General Procedure:

- Formation of the Organometallic Reagent: To a solution of the corresponding aryl bromide (e.g., 2-bromo-1-(3-methoxybenzyloxy)benzene) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere, add a solution of an organolithium reagent (e.g., n-butyllithium) at low temperature (-78 °C). Stir the mixture for 1-2 hours.
- Borylation: To the resulting aryllithium solution, add a trialkyl borate (e.g., triisopropyl borate) dropwise at -78 °C.
- Hydrolysis: Allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).
- Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.^[6]

Purification of Arylboronic Acids

Purification is crucial to remove by-products and unreacted starting materials.

General Recrystallization Procedure:

- Dissolve the crude boronic acid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of a polar and a non-polar solvent like ethyl acetate/hexanes or water).[7]
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]

Column Chromatography:

For less polar boronic acids, purification by column chromatography on silica gel can be effective. A mixture of a non-polar and a polar solvent (e.g., hexanes/ethyl acetate) is typically used as the eluent.[7]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the methoxy group protons, and a broad singlet for the boronic acid hydroxyl protons.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule.

Note: Specific NMR data for **3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid** is not readily available in the searched literature. Representative spectra of similar phenylboronic acids can be found in various chemical databases and publications.[8][9][10][11]

Reactivity and Applications

The primary application of **3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid** is in Suzuki-Miyaura cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate.

General Protocol:

- To a reaction vessel, add the arylboronic acid (1.0-1.5 equivalents), the organohalide (1.0 equivalent), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , Cs_2CO_3 , 2-3 equivalents).
- Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
- Upon completion, cool the reaction to room temperature, and perform an aqueous work-up followed by purification of the product by column chromatography or recrystallization.[\[12\]](#)

Biological Significance

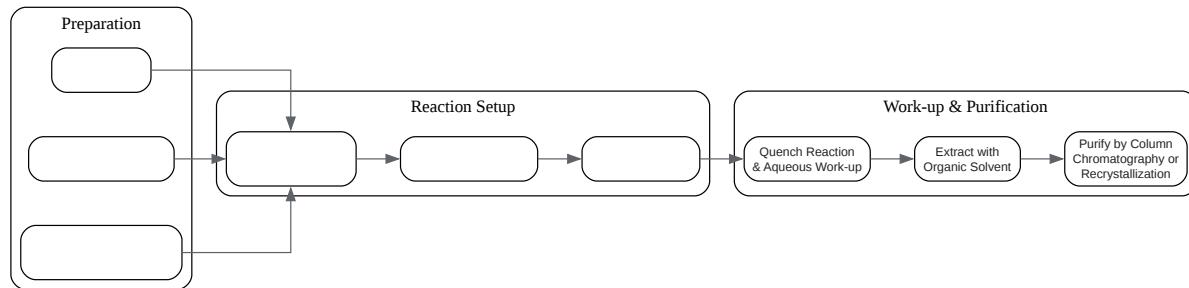
Phenylboronic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. One of the most notable applications is their role as inhibitors of serine proteases.

Serine Protease Inhibition

Serine proteases are a class of enzymes that play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases. Phenylboronic acids can act as transition-state analog inhibitors of these enzymes. The boron atom, being a Lewis acid, can accept a lone pair of electrons from the catalytic serine residue in the enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis. This reversible covalent interaction effectively blocks the enzyme's activity.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Visualizations

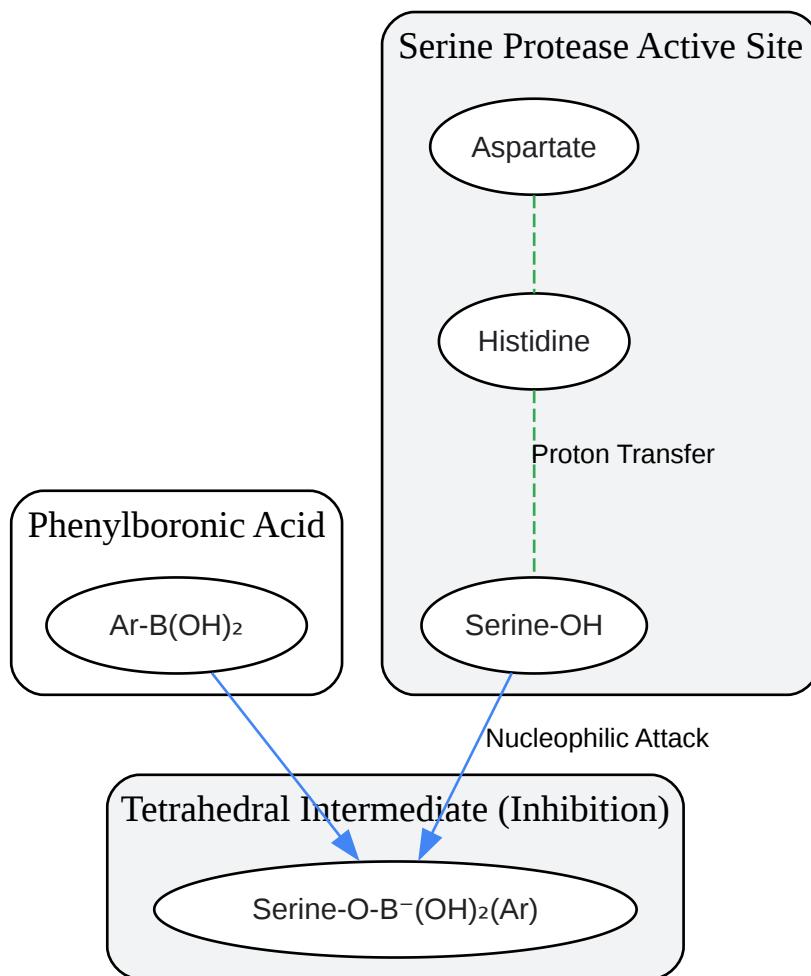
Suzuki-Miyaura Coupling Workflow



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.[17][18]

Serine Protease Inhibition by Phenylboronic Acid



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Caption: Mechanism of serine protease inhibition by a phenylboronic acid.[14][15]

Conclusion

3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid is a valuable and versatile building block in modern organic synthesis. Its well-defined reactivity in Suzuki-Miyaura cross-coupling reactions, combined with the potential for its derivatives to exhibit significant biological activity, makes it a compound of high interest for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties and applications, offering practical protocols and conceptual frameworks to facilitate its effective use in the laboratory. Further experimental investigation is warranted to fully elucidate the specific physical constants and biological signaling pathways associated with this particular molecule.

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